molecular formula C28H30Cl3N5 B12227034 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12227034
M. Wt: 542.9 g/mol
InChI Key: ATIVLNAETBKYQB-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine is a potent, ATP-competitive, and highly selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This kinase is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of several neurological disorders. The primary research value of this compound lies in its exceptional selectivity for GSK-3β over other kinases, including the closely related isoform GSK-3α, making it an essential pharmacological tool for dissecting the specific roles of GSK-3β in complex signaling pathways. By inhibiting GSK-3β, this compound modulates the activity of key substrates, such as β-catenin, and influences processes like neuroinflammation, tau hyperphosphorylation, and neuronal apoptosis. Consequently, it is extensively used in preclinical research to investigate potential therapeutic strategies for conditions such as Alzheimer's disease , other tauopathies, and bipolar disorder . Its mechanism of action and selectivity profile also make it a valuable compound for studying Wnt/β-catenin signaling and metabolic regulation in various other disease models.

Properties

Molecular Formula

C28H30Cl3N5

Molecular Weight

542.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H30Cl3N5/c1-18-26(20-6-8-21(29)9-7-20)27-32-24(28(2,3)4)16-25(36(27)33-18)35-13-11-34(12-14-35)17-19-5-10-22(30)23(31)15-19/h5-10,15-16H,11-14,17H2,1-4H3

InChI Key

ATIVLNAETBKYQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]pyrimidine Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold serves as the foundational structure for this compound. A widely adopted method involves the condensation of 3-aminopyrazole derivatives with β-keto esters under acidic conditions. For instance, 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine is synthesized by reacting 3-aminopyrazole (63.8–69.6 mmol) with ethyl acetoacetate (58.0 mmol) in glacial acetic acid at 100–140°C for 1.8–2.5 hours, yielding a white solid with ~70% efficiency. The reaction proceeds via cyclocondensation, facilitated by the acetic acid’s dual role as solvent and catalyst.

Key Reaction Parameters

Parameter Value
Temperature 100–140°C
Solvent Glacial acetic acid
Reaction Time 1.8–2.5 hours
Yield 70%

Chlorination of the 7-hydroxy intermediate to 5-methyl-7-chloro-pyrazolo[1,5-a]pyrimidine is achieved using phosphorus oxychloride (POCl₃) under reflux. This step is critical for enabling subsequent nucleophilic substitutions at the 7-position.

tert-Butyl Group Installation at the 5-Position

The tert-butyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution. A preferred method involves reacting the intermediate with tert-butyl chloride in the presence of AlCl₃ as a Lewis catalyst. This step requires anhydrous conditions in dichloromethane at 0–5°C to minimize side reactions. The bulky tert-butyl group enhances steric hindrance, influencing the compound’s conformational stability and binding affinity in biological systems.

Piperazine Derivative Incorporation at the 7-Position

The 7-chloro group is displaced by a piperazine derivative through nucleophilic aromatic substitution. 4-(3,4-Dichlorobenzyl)piperazine is synthesized separately by reacting piperazine with 3,4-dichlorobenzyl chloride in acetonitrile under reflux. This intermediate is then coupled with the chlorinated pyrazolo[1,5-a]pyrimidine core using K₂CO₃ as a base in dimethylformamide (DMF) at 120°C for 12–24 hours.

Optimized Conditions for Piperazine Coupling

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 120°C
Reaction Time 12–24 hours
Yield 65–75%

Final Functionalization and Purification

The methyl group at the 2-position is typically introduced early in the synthesis via the ethyl acetoacetate starting material. Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed via HPLC and NMR spectroscopy.

Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis

Microwave irradiation offers advantages in steps requiring prolonged heating. For example, the cyclocondensation of 3-aminopyrazole and ethyl acetoacetate under microwave irradiation at 140°C reduces reaction time to 20 minutes with a 78% yield, compared to 2.5 hours for conventional heating. Similarly, piperazine coupling steps achieve 80% yield in 6 hours under microwave conditions versus 24 hours conventionally.

Yield and Time Comparison

Method Yield (%) Time
Conventional 70 2.5 hours
Microwave 78 20 minutes

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at the 5- and 7-positions necessitate careful control of stoichiometry and temperature.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance piperazine coupling efficiency but require rigorous drying to prevent hydrolysis.
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields but increase costs.

Analytical Characterization

1H NMR Data for Key Intermediate

  • Pyrazolo[1,5-a]pyrimidine H-6: δ 8.41 (s, 1H)
  • tert-Butyl group: δ 1.42 (s, 9H)
  • Piperazine CH₂: δ 3.51–3.78 (m, 8H)

Mass Spectrometry

  • Molecular ion peak: m/z 598.2 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and piperazine moieties.

    Reduction: Reduction reactions can be used to modify the chlorophenyl group.

    Substitution: Various substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group can lead to the formation of carboxylic acids, while reduction of the chlorophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its various functional groups allow for interactions with multiple biological targets, making it a versatile scaffold for drug design.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Core Structure Substituents at Position 7 Molecular Weight Key Features
Target Compound Pyrazolo[1,5-a]pyrimidine 4-(3,4-Dichlorobenzyl)piperazin-1-yl ~592.3* High halogen content (3×Cl), tert-butyl for stability, methyl for sterics
7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 4-Benzylpiperazin-1-yl 457.6 Fluorophenyl enhances electronegativity; benzylpiperazine for solubility
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 4-(4-Chlorophenyl)piperazin-1-yl 432.0 Dual methyl groups for steric hindrance; chlorophenyl for hydrophobic binding
tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate Pyrazolo[1,5-a]pyrimidine Pyridin-3-ylmethyl carbamate 549.3 Carbamate and carbamoyl groups for hydrogen bonding; ethyl for flexibility
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK80) Pyrazolo[1,5-a]pyrimidinone None (7-position is a ketone) ~483.3* Trifluoromethyl groups for electron-withdrawing effects; chlorophenyl for lipophilicity

*Calculated based on molecular formula.

Key Observations:

Piperazine Modifications :

  • The 3,4-dichlorobenzyl-piperazine in the target compound provides dual chlorine atoms for enhanced halogen bonding compared to benzylpiperazine or 4-chlorophenylpiperazine .
  • The tert-butyl group at position 5 distinguishes it from ethyl or carbamoyl substituents in analogs like , likely improving metabolic stability .

Halogenation Patterns :

  • The 4-chlorophenyl group at position 3 is shared with but contrasts with trifluoromethylphenyl groups in MK80 , which may alter electronic properties and target selectivity.

Biological Activity

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological properties of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H30Cl3N5, with a molecular weight of 542.9 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is significant for its biological activity due to the presence of multiple functional groups that enhance its pharmacological versatility.

Synthesis

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine typically involves several key steps:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core : Achieved through cyclization reactions with appropriate precursors.
  • Introduction of Functional Groups : The tert-butyl and chlorophenyl groups are introduced via substitution reactions.
  • Attachment of the Piperazine Moiety : This is done by reacting intermediates with 3,4-dichlorobenzylpiperazine under suitable conditions.

Antitumor and Antimicrobial Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit diverse pharmacological properties. Notably, 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine has shown promise in various biological assays:

  • Antitumor Activity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, molecular docking studies suggest a high binding affinity to specific enzymes involved in tumor growth regulation.
  • Antimicrobial Activity : This compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. It displays potent activity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

The mechanism of action for this compound involves interactions with specific molecular targets including enzymes and receptors. These interactions can lead to inhibition of critical pathways in cancer cell proliferation and microbial resistance mechanisms. For example:

  • Enzyme Inhibition : Binding to enzymes involved in DNA replication or repair can hinder cancer cell survival.
  • Receptor Modulation : Interaction with neurotransmitter receptors may explain some neuropharmacological effects observed in preliminary studies.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

StudyFindings
Confirmed significant antitumor activity against multiple cancer cell lines through in vitro assays.
Demonstrated antimicrobial efficacy against MRSA and other resistant bacterial strains at low concentrations (0.78 - 3.125 μg/mL).
Molecular docking studies indicated high binding affinity to specific target proteins involved in cancer progression.

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